![molecular formula C21H16FN3O4 B2959383 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251598-23-8](/img/structure/B2959383.png)
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzodioxol group , an oxadiazol group, and a quinolinone group. Benzodioxol is a type of aromatic ether that is often found in pharmaceuticals and other organic compounds . Oxadiazol is a type of heterocyclic compound that contains an oxygen atom and two nitrogen atoms . Quinolinone is a type of heterocyclic compound that is often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic groups. These groups would likely contribute to the overall polarity and reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the heteroatoms could influence its polarity .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have shown significant antitumor activity. Specifically, novel compounds demonstrated broad-spectrum antitumor effects, outperforming the positive control 5-FU in potency against various cancer cell lines. This indicates the potential of 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one derivatives in cancer therapy through targeting different pathways, such as EGFR-TK and B-RAF kinase inhibition, which are crucial in melanoma and other cancers. The molecular docking studies provided insights into the mechanism of action, showing similar binding modes to known inhibitors, which supports their potential as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Anti-HIV Properties
Research into novel quinolone derivatives featuring a 1,3,4-oxadiazole ring has revealed promising anti-HIV activity. Compounds with certain substituents showed good anti-HIV activity, highlighting the importance of the 1,3,4-oxadiazole ring as a metal-chelating component. Among these, a specific compound demonstrated reasonable cell-based antiviral activity without considerable cytotoxicity, suggesting potential for development as new anti-HIV agents. Docking studies have corroborated favorable binding to the active site of HIV integrase, laying the foundation for the design of more potent analogues (Niloofar Parizadeh et al., 2018).
Antimicrobial and Anticonvulsant Activities
A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and showed significant antimicrobial and anticonvulsant activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, specific compounds demonstrated potent anticonvulsant activity, suggesting their potential in treating bacterial infections and epilepsy (A. Rajasekaran et al., 2013).
Antiviral and Cytotoxic Activities
The synthesis and evaluation of 2,3-disubstitutedquinazolin-4(3H)-ones showed distinct antiviral activity against Herpes simplex and vaccinia viruses. These findings suggest the potential of quinazoline derivatives in developing new antiviral agents, especially for treating infections caused by these viruses (P. Selvam et al., 2010).
Wirkmechanismus
Target of action
The compound contains a 1,3-benzodioxol-5-yl moiety and a 1,2,4-oxadiazol-5-yl moiety. Compounds containing these moieties have been reported to exhibit activity against various targets, including enzymes like glycogen synthase kinase-3 beta .
Mode of action
For instance, some compounds cause cell cycle arrest and induce apoptosis in cancer cells .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For similar compounds, results can range from changes in cell growth to induction of cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c1-2-7-25-10-15(19(26)14-9-13(22)4-5-16(14)25)21-23-20(24-29-21)12-3-6-17-18(8-12)28-11-27-17/h3-6,8-10H,2,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNHKFXOAHNCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)
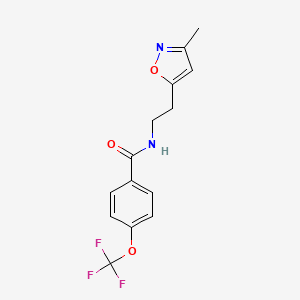

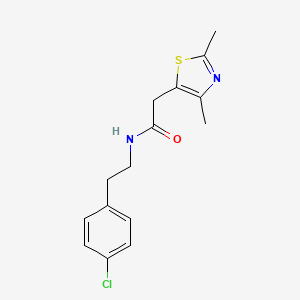
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
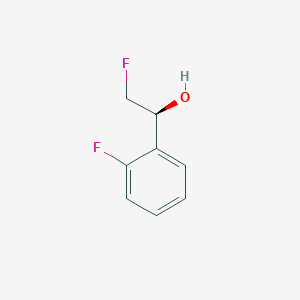

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)
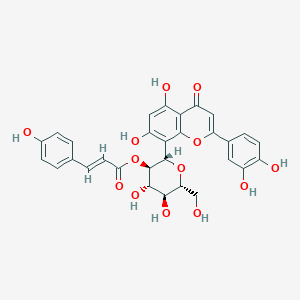
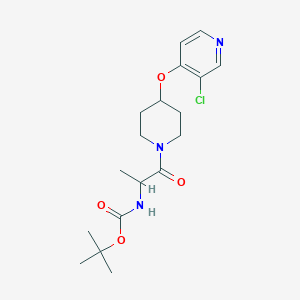
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)
